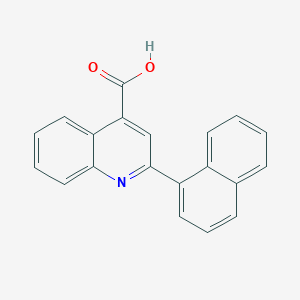

2-(Naphthalen-1-yl)quinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >44.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-naphthalen-1-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO2/c22-20(23)17-12-19(21-18-11-4-3-9-16(17)18)15-10-5-7-13-6-1-2-8-14(13)15/h1-12H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALYMJPYABUHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282381 | |

| Record name | 2-(1-naphthyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6265-23-2 | |

| Record name | 2-(1-Naphthalenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25682 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1-naphthyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Naphthalen-1-yl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the Doebner reaction, a versatile and established method for the preparation of 2-substituted quinoline-4-carboxylic acids.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative and qualitative data for the target compound.

Synthesis via the Doebner Reaction

The Doebner reaction is a three-component condensation reaction that provides a direct route to quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid.[1][2] For the synthesis of this compound, the reactants are 1-naphthylamine, 1-naphthaldehyde, and pyruvic acid. The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through heating.[3]

Overall Reaction Scheme

The general scheme for the Doebner reaction is as follows:

1-Naphthylamine + 1-Naphthaldehyde + Pyruvic Acid → this compound

Reaction Mechanism

The mechanism of the Doebner reaction is understood to proceed through several key stages[2][3]:

-

Schiff Base Formation : The reaction initiates with the acid-catalyzed condensation of the aromatic amine (1-naphthylamine) and the aldehyde (1-naphthaldehyde) to form an N-arylimine, commonly known as a Schiff base.

-

Reaction with Pyruvic Acid : Concurrently, pyruvic acid tautomerizes to its enol form. This enol then undergoes a Michael-type addition to the Schiff base.

-

Cyclization and Dehydration : An intramolecular electrophilic cyclization occurs onto the electron-rich naphthalene ring of the amine.

-

Oxidation : The resulting dihydroquinoline intermediate is subsequently oxidized to yield the final aromatic product, this compound. The oxidizing agent can be an imine formed from a second molecule of the aldehyde and amine in a hydrogen transfer process.[3]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of this compound based on established Doebner reaction methodologies.[4][5]

Materials and Equipment

-

Reactants : 1-Naphthylamine, 1-Naphthaldehyde, Pyruvic Acid

-

Solvent : Absolute Ethanol or Acetonitrile

-

Catalyst : Trifluoroacetic acid or Boron trifluoride etherate (BF₃·OEt₂)

-

Equipment : Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Büchner funnel, and standard laboratory glassware.

-

Reagents for Work-up : Ethyl acetate, saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Recrystallization solvents (e.g., ethanol/water), silica gel for column chromatography if required.

Synthetic Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthylamine (1.0 eq) and 1-naphthaldehyde (1.0 eq) in absolute ethanol (e.g., 30 mL for a 20 mmol scale).

-

Initial Condensation : Stir the mixture and heat to reflux for approximately 1 hour to facilitate the formation of the Schiff base.[5]

-

Addition of Reagents : To the refluxing solution, add pyruvic acid (1.5 eq) followed by a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL).[5]

-

Reaction : Continue to heat the reaction mixture under reflux for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Isolation :

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.[5]

-

Collect the precipitated solid by vacuum filtration.

-

Dissolve the crude solid in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Doebner reaction.

Caption: Workflow for the Doebner synthesis of the target compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactants and the final product. Spectroscopic data is predicted based on values reported for structurally similar 2-aryl-benzo[h]quinoline-4-carboxylic acids.

| Compound | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Naphthylamine | Reactant | 134-32-7 | C₁₀H₉N | 143.19 |

| 1-Naphthaldehyde | Reactant | 66-77-3 | C₁₁H₈O | 156.18 |

| Pyruvic Acid | Reactant | 127-17-3 | C₃H₄O₃ | 88.06 |

| This compound | Product | 6265-23-2 | C₂₀H₁₃NO₂ | 299.33 |

| Reaction Parameter | Typical Value | Reference |

| Yield | 70-90% | Varies based on specific conditions, analogous reactions show good to excellent yields.[4][5] |

| Melting Point (°C) | ~280-290 | Based on analogous 2-aryl-benzo[h]quinoline-4-carboxylic acids. |

| Spectroscopic Data | Predicted Characteristic Peaks |

| ¹H NMR (DMSO-d₆, δ, ppm) | ~13.9 (br s, 1H, -COOH), 7.5-9.5 (m, 13H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ, ppm) | ~168 (-COOH), 119-155 (Ar-C) |

| FT-IR (KBr, ν, cm⁻¹) | ~3400 (O-H), ~3060 (Ar C-H), ~1700 (C=O), ~1580 (C=C, C=N) |

| Mass Spec. (EI-MS, m/z) | 299 [M]⁺, 254 [M-COOH]⁺ |

Relevance in Drug Discovery: Inhibition of STAT3 Signaling

Quinoline-4-carboxylic acid derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[4] One key target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is linked to the proliferation, survival, and metastasis of various human cancers.[3] Small molecules based on the quinoline-4-carboxylic acid scaffold have been developed as potent inhibitors of this pathway, highlighting the importance of this chemical class in drug development.[3]

The diagram below illustrates a simplified STAT3 signaling pathway and the putative point of inhibition by quinoline-based compounds.

Caption: Inhibition of the JAK-STAT3 pathway by a quinoline derivative.

Conclusion

The Doebner reaction provides an efficient and straightforward methodology for the synthesis of this compound. This technical guide offers a comprehensive protocol and predictive data to aid researchers in the synthesis and characterization of this and related compounds. The established role of the quinoline-4-carboxylic acid scaffold as a STAT3 inhibitor underscores its potential for the development of novel therapeutic agents, making its synthesis a valuable process for professionals in the field of drug discovery.

References

An In-Depth Technical Guide to the Synthesis of 2-(Naphthalen-1-yl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(naphthalen-1-yl)quinoline-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis mechanisms, provides explicit experimental protocols, and presents quantitative data to facilitate reproducible and efficient laboratory synthesis.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the scaffold of numerous therapeutic agents. Their derivatives have demonstrated a wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer properties. The specific target of this guide, this compound, is of particular interest due to the incorporation of the bulky naphthalene moiety, which can significantly influence its pharmacological profile. This guide will focus on the two primary and most effective synthetic routes for this compound: the Doebner-von Miller reaction and the Pfitzinger reaction.

Core Synthesis Mechanisms

The synthesis of this compound can be efficiently achieved through two principal named reactions in organic chemistry. Both methods offer reliable pathways to the quinoline core, with variations in starting materials, reaction conditions, and overall yield.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines. In the context of our target molecule, this reaction proceeds as a one-pot, three-component condensation of 1-naphthylamine, pyruvic acid, and 1-naphthaldehyde under acidic conditions.

The reaction mechanism is initiated by the acid-catalyzed formation of an α,β-unsaturated carbonyl compound from the aldol condensation of 1-naphthaldehyde and pyruvic acid. This is followed by a Michael addition of 1-naphthylamine to the unsaturated intermediate. Subsequent cyclization and dehydration, driven by the acidic environment, lead to the formation of the quinoline ring. An oxidation step, often facilitated by an in situ generated oxidizing agent or atmospheric oxygen, yields the final aromatic product.

The Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group.[1] For the synthesis of this compound, the reactants are isatin and 1-acetylnaphthalene.

The mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid intermediate.[1] This intermediate then undergoes condensation with 1-acetylnaphthalene to form an imine. Tautomerization of the imine to an enamine is followed by an intramolecular cyclization and subsequent dehydration to furnish the desired quinoline-4-carboxylic acid.[1]

Data Presentation: A Comparative Overview

The choice of synthetic route can significantly impact the outcome of the synthesis. The following table summarizes the key quantitative data for the Doebner-von Miller synthesis of this compound. While a specific literature precedent for the Pfitzinger synthesis of this exact molecule with detailed yield is not available, a generalized protocol is provided for comparison.

| Parameter | Doebner-von Miller Synthesis | Pfitzinger Synthesis (Generalized) |

| Starting Materials | 1-Naphthylamine, Pyruvic Acid, 1-Naphthaldehyde | Isatin, 1-Acetylnaphthalene |

| Catalyst/Reagent | Concentrated Hydrochloric Acid | Potassium Hydroxide |

| Solvent | Ethanol | Ethanol |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 4-5 hours | 12-24 hours |

| Yield (%) | 85% | Not specifically reported for this compound |

| Key Advantages | High yield, one-pot reaction | Readily available starting materials |

| Key Disadvantages | Requires three components | Potentially longer reaction times |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via the Doebner-von Miller and a generalized Pfitzinger reaction.

Doebner-von Miller Synthesis Protocol

This protocol is adapted from the work of Mandewale et al. (2016).

Materials:

-

1-Naphthylamine (0.01 mol, 1.43 g)

-

Pyruvic acid (0.01 mol, 0.88 g)

-

1-Naphthaldehyde (0.01 mol, 1.56 g)

-

Ethanol (30 mL)

-

Concentrated Hydrochloric Acid (1 mL)

Procedure:

-

A mixture of 1-naphthylamine (0.01 mol), pyruvic acid (0.01 mol), and 1-naphthaldehyde (0.01 mol) is prepared in ethanol (30 mL).

-

Concentrated hydrochloric acid (1 mL) is added to the mixture.

-

The reaction mixture is refluxed for 4-5 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is then poured into crushed ice.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to yield pure this compound.

Characterization Data:

-

Melting Point: 210-212 °C

-

Yield: 85%

-

IR (KBr, cm⁻¹): 3428 (O-H), 3045 (Ar C-H), 1695 (C=O), 1618, 1585, 1508 (C=C & C=N)

-

¹H NMR (DMSO-d₆, δ ppm): 7.5-8.6 (m, 12H, Ar-H), 13.5 (s, 1H, -COOH)

-

Elemental Analysis: Calculated for C₂₀H₁₃NO₂: C, 80.25; H, 4.38; N, 4.68%. Found: C, 80.22; H, 4.35; N, 4.65%.

Generalized Pfitzinger Synthesis Protocol

This is a generalized procedure based on established Pfitzinger reaction protocols.

Materials:

-

Isatin (0.01 mol, 1.47 g)

-

1-Acetylnaphthalene (0.01 mol, 1.70 g)

-

Potassium Hydroxide (0.03 mol, 1.68 g)

-

Ethanol (30 mL)

-

Water (10 mL)

-

Dilute Hydrochloric Acid

Procedure:

-

Potassium hydroxide (0.03 mol) is dissolved in a mixture of ethanol (30 mL) and water (10 mL) in a round-bottom flask.

-

Isatin (0.01 mol) is added to the basic solution, and the mixture is stirred until the isatin dissolves completely, forming the potassium salt of isatic acid.

-

1-Acetylnaphthalene (0.01 mol) is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted 1-acetylnaphthalene.

-

The aqueous layer is cooled in an ice bath and acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanisms and experimental workflows.

Caption: Doebner-von Miller reaction mechanism for the synthesis of the target molecule.

Caption: Pfitzinger reaction mechanism for the synthesis of the target molecule.

Caption: General experimental workflow for the synthesis of the target molecule.

References

The Doebner Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Arylquinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-arylquinoline-4-carboxylic acids, a key scaffold in numerous pharmacologically active compounds, is a cornerstone of medicinal chemistry. The Doebner reaction, a three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid, offers a direct and versatile route to this important heterocyclic motif. This technical guide provides an in-depth exploration of the Doebner reaction, detailing its mechanism, modern variations, and comprehensive experimental protocols with quantitative data to facilitate its application in research and drug development.

Introduction to the Doebner Reaction

First described by Oskar Doebner in 1887, the classical Doebner reaction provides a straightforward pathway to 2-substituted quinoline-4-carboxylic acids.[1] The core transformation involves the reaction of an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions.[1] The resulting quinoline-4-carboxylic acid framework is a privileged structure in drug discovery, forming the backbone of various therapeutic agents, including antibacterial, antimalarial, and antitumor drugs.[1]

While the traditional Doebner reaction is effective, it can be hampered by limitations such as low yields, particularly when employing anilines with electron-withdrawing groups, and harsh reaction conditions.[2][3] Consequently, significant research has been dedicated to optimizing the reaction, leading to the development of modified protocols that offer improved yields, broader substrate scope, and more environmentally benign conditions.[2][3] These advancements include the use of Lewis acid catalysts, microwave-assisted synthesis, and one-pot procedures in aqueous media.[2][4]

Reaction Mechanism and Pathways

The mechanism of the Doebner reaction is generally understood to proceed through a series of key steps, as illustrated below. The reaction is initiated by the condensation of the aniline and the aromatic aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. A subsequent Michael-type addition of the pyruvic acid enol to the imine, or a related condensation, is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring of the aniline. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product. In some variations, a second molecule of the imine can act as the oxidizing agent in a hydrogen-transfer process.[1][3]

Quantitative Data Presentation

The efficiency of the Doebner reaction is highly dependent on the chosen reaction conditions and the electronic nature of the substrates. The following tables summarize quantitative data from various published protocols, providing a comparative overview of different catalytic systems and energy sources.

Table 1: Lewis Acid Catalyzed Doebner Reaction for the Synthesis of 2-Arylquinoline-4-carboxylic Acids[3]

| Entry | Aniline (R¹) | Aryl Aldehyde (R²) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | H | H | BF₃·THF (50) | MeCN | 21 | 82 |

| 2 | 4-OMe | H | BF₃·THF (50) | MeCN | 21 | 95 |

| 3 | 4-Cl | H | BF₃·THF (50) | MeCN | 21 | 75 |

| 4 | 4-CF₃ | H | BF₃·THF (50) | MeCN | 21 | 68 |

| 5 | H | 4-Me | BF₃·THF (50) | MeCN | 21 | 85 |

| 6 | H | 4-Cl | BF₃·THF (50) | MeCN | 21 | 78 |

Table 2: Ytterbium Perfluorooctanoate Catalyzed Doebner Reaction in Water[2][5]

| Entry | Aniline (R¹) | Aryl Aldehyde (R²) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | H | H | Yb(PFO)₃ (2.5) | Water | 8 | 92 |

| 2 | 4-Me | H | Yb(PFO)₃ (2.5) | Water | 8 | 95 |

| 3 | 4-OMe | H | Yb(PFO)₃ (2.5) | Water | 8 | 96 |

| 4 | 4-Cl | H | Yb(PFO)₃ (2.5) | Water | 10 | 88 |

| 5 | H | 4-Me | Yb(PFO)₃ (2.5) | Water | 8 | 94 |

| 6 | H | 4-NO₂ | Yb(PFO)₃ (2.5) | Water | 12 | 85 |

Table 3: Microwave-Assisted Doebner Reaction[4]

| Entry | Aniline (R¹) | Aryl Aldehyde (R²) | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | H | H | None | Ethanol | 3 | 75 |

| 2 | 4-Me | H | None | Ethanol | 2.5 | 82 |

| 3 | 4-Cl | H | None | Ethanol | 3 | 70 |

| 4 | H | 4-OMe | None | Ethanol | 2 | 85 |

| 5 | H | 4-NO₂ | None | Ethanol | 3.5 | 65 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory implementation.

General Experimental Workflow

The Doebner reaction is typically performed as a one-pot synthesis, which simplifies the experimental procedure. The general workflow involves the sequential or simultaneous mixing of the aniline, aldehyde, and pyruvic acid in a suitable solvent, with or without a catalyst, followed by heating. The product is then isolated and purified.

Protocol 1: BF₃·THF Catalyzed Synthesis of 2-Phenylquinoline-4-carboxylic Acid[3]

Materials:

-

Aniline (1.0 mmol)

-

Benzaldehyde (1.1 mmol)

-

Pyruvic acid (1.2 mmol)

-

Boron trifluoride tetrahydrofuran complex (BF₃·THF, 1.0 M solution in THF, 0.5 mmol)

-

Acetonitrile (MeCN, 5 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of aniline (1.0 mmol) and benzaldehyde (1.1 mmol) in acetonitrile (3 mL) in a flame-dried round-bottom flask under an inert atmosphere, add BF₃·THF solution (0.5 mL, 0.5 mmol) at room temperature.

-

Stir the mixture at 65 °C for 10 minutes.

-

Add a solution of pyruvic acid (1.2 mmol) in acetonitrile (2 mL) dropwise over 3 hours using a syringe pump.

-

After the addition is complete, continue to stir the reaction mixture at 65 °C for an additional 21 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution (20 mL).

-

Separate the aqueous layer and extract with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenylquinoline-4-carboxylic acid.

Protocol 2: Yb(PFO)₃ Catalyzed Synthesis of 2-Phenylquinoline-4-carboxylic Acid in Water[2][5]

Materials:

-

Aniline (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Pyruvic acid (1.1 mmol)

-

Ytterbium perfluorooctanoate (Yb(PFO)₃, 0.025 mmol)

-

Water (5 mL)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), pyruvic acid (1.1 mmol), and Yb(PFO)₃ (0.025 mmol) to water (5 mL).

-

Heat the reaction mixture to reflux with vigorous stirring for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired 2-phenylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 3: Microwave-Assisted Synthesis of 2-Phenylquinoline-4-carboxylic Acid[4]

Materials:

-

Aniline (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Pyruvic acid (1.0 mmol)

-

Ethanol (2 mL)

Procedure:

-

In a 10 mL microwave process vial, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (2 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature of 120 °C for 3 minutes.

-

After the irradiation is complete, cool the vial to room temperature.

-

The precipitated product is collected by filtration.

-

Wash the solid with cold ethanol and dry to obtain the 2-phenylquinoline-4-carboxylic acid.

Conclusion

The Doebner reaction remains a highly relevant and powerful tool for the synthesis of 2-arylquinoline-4-carboxylic acids. The evolution from classical protocols to modern, optimized methods employing novel catalysts and energy sources has significantly broadened its applicability and efficiency. This guide provides the necessary technical details, including comparative quantitative data and detailed experimental procedures, to empower researchers in the fields of organic synthesis and drug development to effectively utilize this important transformation. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further enhance the utility of the Doebner reaction in the future.

References

Pfitzinger synthesis of quinoline-4-carboxylic acids

An In-Depth Technical Guide to the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental and versatile chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] First reported by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4] The resulting quinoline-4-carboxylic acid core is a significant scaffold in medicinal chemistry, found in numerous biologically active compounds with a wide range of therapeutic properties, including antitumor, antiviral, antibacterial, and antimalarial activities.[1][2] This privileged structure is of considerable interest to researchers in the field of drug discovery and development.[1] This guide provides a comprehensive overview of the Pfitzinger synthesis, including its mechanism, detailed experimental protocols, and a summary of reported yields for various substrates.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-defined sequence of steps. The process begins with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[1][5] While this intermediate can be isolated, it is typically generated in situ.[1][5] Subsequently, the carbonyl compound reacts with the aniline derivative to form an imine, which then tautomerizes to a more stable enamine.[1][5] The final step involves an intramolecular cyclization of the enamine intermediate, followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][5]

Data Presentation: Reaction Yields

The following tables summarize the reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.

Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)

| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |

| Acetone | KOH | Ethanol/Water | 8 | 80[2] |

| Acetophenone | KOH | Ethanol | 24 | 94[2] |

| 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43[2] |

| Benzophenone | KOH | Ethanol | - | 94[2] |

| Acetylacetone | KOH | Ethanol | - | 87[2] |

| Cyclohexanone | KOH | Ethanol | 24 | - |

| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | 12 | 63-68[2] |

| Butanone | NaOH | Water | 8 | Good[6] |

Table 2: Microwave-Assisted Pfitzinger Reaction

| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) |

| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 | 77-85[2] |

| Isatins | Sodium Pyruvate | NaOH | 3-15 | High[7] |

Experimental Protocols

Below are detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction, including both conventional heating and microwave-assisted methods.

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a generalized method based on several reported procedures.[2]

Materials:

-

Isatin (or substituted isatin)

-

Carbonyl compound (e.g., ketone or aldehyde)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute or 95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether (for extraction of impurities)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

-

Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[2]

-

To this mixture, add the carbonyl compound (0.07-0.15 mol).

-

Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the solvent by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[2]

-

Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2]

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[2]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[2]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates a rapid and efficient synthesis using microwave irradiation.[2]

Materials:

-

Isatin

-

1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone

-

33% aqueous solution of potassium hydroxide

Procedure:

-

In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).

-

To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 9 minutes.[2]

-

After irradiation, cool the vessel to room temperature and filter the dark solution.

-

Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[2]

-

Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[2]

Protocol 3: Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol provides a specific example for the synthesis of 2-phenylquinoline-4-carboxylic acid.[8]

Materials:

-

Isatin (0.5 g, 3.4 mmol)

-

Acetophenone (0.45 g, 3.74 mmol)

-

33% Potassium hydroxide solution (10 ml)

-

Ethanol (20 ml)

-

3 M Hydrochloric acid

Procedure:

-

Dissolve isatin (0.5 g, 3.4 mmol) in 10 ml of 33% KOH solution.

-

Slowly add a solution of acetophenone (0.45 g, 3.74 mmol) in 20 ml of ethanol.

-

Reflux the mixture at 85°C for 8 hours.

-

Remove the solvent by rotary evaporation.

-

Add 100 ml of water to the residue.

-

Adjust the pH to 5–6 using 10 ml of 3 M HCl.

-

The product is obtained by filtration as a yellow powder (0.3 g, 35% yield).[8]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction.

Conclusion

The Pfitzinger reaction remains a highly relevant and valuable tool for the synthesis of quinoline-4-carboxylic acids, which are of great importance in medicinal chemistry and drug development.[1][2] The protocols and data presented in this guide offer a practical resource for researchers to effectively utilize this reaction in their synthetic endeavors. The versatility of the Pfitzinger synthesis, which allows for the incorporation of diverse substituents, ensures its continued application in the discovery of novel therapeutic agents.[2] Recent advancements, such as the use of microwave irradiation, have further enhanced the efficiency and applicability of this classic reaction.[9]

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid (CAS 6265-23-2). Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document presents predicted data based on the analysis of structurally analogous compounds. The provided information serves as a valuable resource for the identification, synthesis, and further investigation of this compound in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from established chemical shift values for quinoline and naphthalene derivatives, as well as known fragmentation patterns of similar molecular structures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13.5 - 14.5 | br s | 1H | -COOH |

| ~8.7 - 8.8 | d | 1H | H-5 |

| ~8.2 - 8.3 | d | 1H | H-8 |

| ~8.1 - 8.2 | d | 1H | Naphthyl-H |

| ~8.0 - 8.1 | m | 2H | Naphthyl-H |

| ~7.8 - 7.9 | t | 1H | H-7 |

| ~7.6 - 7.7 | t | 1H | H-6 |

| ~7.5 - 7.6 | m | 4H | Naphthyl-H |

| ~7.4 - 7.5 | s | 1H | H-3 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | -COOH |

| ~155.0 | C-2 |

| ~148.0 | C-8a |

| ~138.0 | C-4 |

| ~134.0 | Naphthyl-C (quaternary) |

| ~131.0 | Naphthyl-C (quaternary) |

| ~130.5 | C-7 |

| ~129.5 | C-5 |

| ~129.0 | Naphthyl-CH |

| ~128.5 | Naphthyl-CH |

| ~127.0 | Naphthyl-CH |

| ~126.5 | C-6 |

| ~126.0 | Naphthyl-CH |

| ~125.5 | Naphthyl-CH |

| ~125.0 | Naphthyl-CH |

| ~124.0 | Naphthyl-CH |

| ~122.0 | C-4a |

| ~119.0 | C-3 |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 299.33 | [M]⁺ (Molecular Ion) |

| 282.33 | [M-OH]⁺ |

| 254.33 | [M-COOH]⁺ |

| 226.27 | [M-COOH-CO]⁺ |

| 127.17 | [Naphthyl]⁺ |

| 128.17 | [Quinoline]⁺ |

Experimental Protocol: Synthesis via Doebner Reaction

The synthesis of this compound can be achieved through the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][2]

Materials:

-

Aniline

-

1-Naphthaldehyde

-

Pyruvic acid

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated) or a Lewis acid catalyst (e.g., BF₃·OEt₂)

-

Sodium hydroxide

-

Diatomaceous earth (Celite®)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 equivalent) and 1-naphthaldehyde (1.0 equivalent) in absolute ethanol.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid or a Lewis acid to the mixture.

-

Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product should form.

-

Isolation: Filter the crude product and wash it with cold ethanol to remove unreacted starting materials.

-

Purification:

-

Dissolve the crude product in an aqueous solution of sodium hydroxide.

-

Filter the solution through a pad of diatomaceous earth to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.

-

Collect the purified product by filtration, wash with distilled water until the washings are neutral, and dry under vacuum.

-

Diagram of the Synthetic Workflow:

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid. The information presented herein is crucial for the structural elucidation and characterization of this and similar complex heterocyclic compounds. This document outlines predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a logical workflow for the characterization of novel synthesized compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic region, arising from the protons of the quinoline and naphthalene ring systems. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | COOH |

| ~8.90 | d | 1H | H-8' |

| ~8.50 | d | 1H | H-5 |

| ~8.30 | s | 1H | H-3 |

| ~8.20 | d | 1H | H-8 |

| ~8.10 | d | 1H | H-5' |

| ~8.00 | d | 1H | H-2' |

| ~7.90 | t | 1H | H-7 |

| ~7.80 | t | 1H | H-6 |

| ~7.70 | t | 1H | H-7' |

| ~7.60 | t | 1H | H-6' |

| ~7.50 | t | 1H | H-3' |

| ~7.40 | t | 1H | H-4' |

Note: The chemical shifts (δ) are predicted and may vary based on the solvent and experimental conditions. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, br s = broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, as the carboxylic acid proton may exchange with protic solvents. DMSO-d₆ is often preferred for carboxylic acids as it slows down the exchange rate of the acidic proton.[1]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

If using CDCl₃, it is advisable to use a dried solvent to minimize the water signal.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Spectral Width: A sweep width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover the entire spectrum, including the downfield carboxylic acid proton.

-

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for Compound Characterization

The characterization of a newly synthesized compound like this compound follows a logical progression of analytical techniques to confirm its structure and purity. The following diagram illustrates a typical workflow.

Caption: Workflow for the Synthesis and Characterization of a Novel Chemical Compound.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. The predicted data and experimental protocol serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. The application of the outlined workflow will ensure the unambiguous characterization of this and other novel molecular entities.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and applications of mass spectrometry in the structural elucidation of quinoline carboxylic acids. This class of compounds is of significant interest in medicinal chemistry and drug development, and a thorough understanding of their fragmentation behavior is crucial for their identification and characterization. This document details the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), presents quantitative data, outlines experimental protocols, and visualizes key fragmentation pathways.

Core Fragmentation Mechanisms

The fragmentation of quinoline carboxylic acids in mass spectrometry is largely dictated by the ionization method employed and the substitution pattern on the quinoline ring. The presence of the carboxylic acid group and the nitrogen-containing heterocyclic ring system provides predictable and informative fragmentation pathways.

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of Electron Ionization (EI), quinoline carboxylic acids typically undergo initial fragmentation centered around the carboxylic acid moiety. The primary fragmentation pathways involve the loss of the carboxyl group, either as a neutral carbon dioxide molecule or a carboxyl radical.[1]

A key fragmentation route for the quinoline ring itself is the subsequent loss of hydrogen cyanide (HCN).[1] The different substitutions on the quinoline ring can have a pronounced effect on the mass spectral pattern.[1] For many 2-substituted quinoline-4-carboxylic acids, the molecular ion is the base peak, reflecting their stability under electron impact.[1]

Key Fragmentation Pathways under EI-MS:

-

Loss of COOH: A neutral loss of 45 Da, corresponding to the elimination of the carboxyl radical.[1][2]

-

Loss of CO2: A neutral loss of 44 Da, resulting from the cleavage of the carboxylic acid group.[1][2]

-

Loss of HCN: A subsequent loss of 27 Da from the quinoline ring fragments.[1][2]

Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]+, as the precursor ion in positive ion mode. Collision-Induced Dissociation (CID) of this precursor ion reveals characteristic fragmentation patterns. The primary fragmentation pathway for quinoline-2-carboxylic acid involves the sequential loss of water (H2O) and carbon monoxide (CO).[2]

The fragmentation of the protonated molecule is influenced by the position of the carboxylic acid group and the presence of other substituents on the quinoline ring. For instance, in fluoroquinolones, a related class of compounds, fragmentation often involves the substituents on the piperazine ring, followed by rearrangement of the heterocyclic core.

Key Fragmentation Pathways under ESI-MS/MS (Positive Ion Mode):

-

Loss of H2O: A neutral loss of 18 Da.[2]

-

Loss of CO: A neutral loss of 28 Da.[2]

-

Combined Loss of H2O and CO: A total neutral loss of 46 Da.[2]

Quantitative Fragmentation Data

The relative abundance of fragment ions provides valuable information for structural confirmation and differentiation of isomers. The following tables summarize quantitative data from EI-MS studies of various quinoline carboxylic acids.

Table 1: Key Fragment Ions of Quinoline-2-carboxylic Acid in EI-MS [2]

| m/z (Relative Abundance) | Assignment | Description |

| 173 | [M]+• | Molecular Ion |

| 129 | [M - CO2]+• | Loss of carbon dioxide |

| 128 | [M - COOH]+ | Loss of the carboxyl radical |

| 102 | [C8H6N]+ | Subsequent loss of HCN from the quinoline ring |

Table 2: Relative Abundances (%) of Key Fragment Ions in the EI Mass Spectra of 2-Substituted Quinoline-4-carboxylic Acids [1]

| Compound | M+ | [M-H]+ | [M-CH3]+ | [M-CHO]+ | [M-CO2]+ | [M-COOH]+ |

| 2-(2-Furyl)-quinoline-4-carboxylic acid | 100 | - | - | 13 | 4 | 28 |

| 2-(5-Methyl-2-furyl)-quinoline-4-carboxylic acid | 100 | - | 12 | - | 18 | 39 |

| 2-(2-Thienyl)-quinoline-4-carboxylic acid | 100 | 30 | - | - | 12 | 19 |

| 2-(5-Methyl-2-thienyl)-quinoline-4-carboxylic acid | 100 | - | - | - | 13 | 16 |

| 2-(p-Tolyl)-quinoline-4-carboxylic acid | 100 | - | - | - | 16 | 21 |

| 2-(p-Methoxyphenyl)-quinoline-4-carboxylic acid | 100 | - | - | - | 10 | 15 |

Table 3: Proposed Key Fragment Ions of Quinoline-2-carboxylic Acid in Positive ESI-MS/MS [2]

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 174.05 | 156.04 | H2O |

| 174.05 | 146.06 | CO |

| 174.05 | 128.05 | H2O + CO |

Experimental Protocols

The following protocols provide a starting point for the analysis of quinoline carboxylic acids using mass spectrometry. Optimization may be required based on the specific instrumentation and analytical goals.

Sample Preparation for LC-MS/MS Analysis of Plasma/Serum[2]

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the target quinoline carboxylic acid).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Recommended LC-MS/MS Parameters for Quinoline-2-carboxylic Acid[2]

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Triple Quadrupole in MRM mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Collision Gas: Argon.

-

MRM Transitions:

-

Quinoline-2-carboxylic acid: Precursor ion (m/z) 174.05 -> Product ions (m/z) 128.05 (for quantification) and 156.04 (for confirmation).

-

-

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of quinoline carboxylic acids.

Conclusion

The mass spectrometric fragmentation of quinoline carboxylic acids provides a powerful tool for their structural characterization. Under EI-MS, the cleavage of the carboxylic acid group and the subsequent loss of HCN from the quinoline ring are the dominant fragmentation pathways. In ESI-MS/MS, the protonated molecules primarily lose water and carbon monoxide. The specific fragmentation patterns and the relative abundances of the product ions are influenced by the substitution on the quinoline core and the position of the carboxylic acid. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important class of compounds.

References

Crystal Structure of 2-Arylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the crystal structure of 2-arylquinoline-4-carboxylic acid derivatives, targeting researchers, scientists, and drug development professionals. This document summarizes key crystallographic data, details experimental protocols for synthesis and analysis, and visualizes essential workflows.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. The introduction of an aryl substituent at the 2-position of the quinoline ring gives rise to 2-arylquinoline-4-carboxylic acid derivatives, a scaffold associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This guide provides a summary of the available crystallographic data and the experimental procedures used to obtain it.

Data Presentation: Crystallographic Data of Quinoline Carboxylic Acid Derivatives

The following table summarizes the crystallographic data for selected 2-arylquinoline-4-carboxylic acid derivatives and related compounds to facilitate comparison.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| 2-Phenylquinoline-4-carboxylic acid[3] | C₁₆H₁₁NO₂ | Orthorhombic | P2₁2₁2₁ | 15.379(1) | 19.324(1) | 3.915(1) | 90 | 1163.4(5) | 4 |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid[4] | C₁₇H₁₃NO₂ | Monoclinic | P2₁/c | 4.1001(6) | 15.3464(11) | 20.3037(17) | 90.859(9) | 1277.4(2) | 4 |

| Quinoline-4-carboxylic acid[5] | C₁₀H₇NO₂ | Monoclinic | P2₁/c | - | - | - | - | - | - |

| Quinoline-2-carboxylic acid[6] | C₁₀H₇NO₂ | Monoclinic | P2₁/c | 9.724(1) | 5.937(1) | 27.545(2) | 90.15(1) | - | 4 |

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of 2-arylquinoline-4-carboxylic acid derivatives are provided below.

Synthesis of 2-Arylquinoline-4-carboxylic Acid Derivatives

Two of the most common and effective methods for the synthesis of this class of compounds are the Doebner reaction and the Pfitzinger reaction.

1. Doebner Reaction Protocol

The Doebner reaction is a three-component condensation reaction involving an aromatic amine, an aldehyde, and pyruvic acid.[7]

-

Reactants:

-

Aniline (or substituted aniline)

-

Aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)

-

Pyruvic acid

-

Solvent (e.g., ethanol)

-

Catalyst (optional, e.g., trifluoroacetic acid)

-

-

Procedure:

-

An equimolar mixture of the aniline and the aromatic aldehyde is refluxed in ethanol for approximately one hour.[7]

-

Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.[7]

-

The mixture is then refluxed for an additional 12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, the reaction mixture is poured into ice water with vigorous stirring, leading to the precipitation of the crude product.[7]

-

The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.

-

2. Pfitzinger Reaction Protocol

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]

-

Reactants:

-

Isatin (or a substituted isatin)

-

Aryl methyl ketone (e.g., acetophenone)

-

Potassium hydroxide (KOH)

-

Solvent (e.g., aqueous ethanol)

-

-

Procedure:

-

A mixture of isatin, the aryl methyl ketone, and a concentrated aqueous solution of potassium hydroxide in ethanol is prepared.[4]

-

The reaction mixture is placed in a closed vessel and can be heated using microwave irradiation (e.g., 12 minutes at 140°C) to accelerate the reaction.[4]

-

After cooling, the reaction mixture is acidified with acetic acid to precipitate the product.[4]

-

The precipitated 2-arylquinoline-4-carboxylic acid is collected by filtration and recrystallized from ethanol to yield the pure product.[4]

-

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of the synthesized compounds is performed using single-crystal X-ray diffraction.

1. Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis. The slow evaporation method is commonly employed.

-

Procedure:

-

A saturated or near-saturated solution of the purified 2-arylquinoline-4-carboxylic acid derivative is prepared in a suitable solvent (e.g., methanol).[3]

-

The solution is filtered to remove any dust or particulate matter.

-

The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.[3]

-

The vial is kept in a dark, vibration-free environment at a constant temperature.[3]

-

Colorless, rod-shaped crystals suitable for X-ray analysis are typically formed over a period of several days.[3]

-

2. Data Collection and Structure Refinement

-

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.[8]

-

X-ray diffraction data is collected, typically using Mo Kα radiation (λ = 0.71073 Å), at a controlled temperature (e.g., 296 K).[3]

-

The collected diffraction data is processed, which includes integration of the reflection intensities and corrections for absorption.[8]

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[8]

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

-

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Phenylquinoline-4-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

Physical and chemical properties of 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid

An In-depth Technical Guide to 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines reported data with theoretical predictions based on the well-understood chemistry of the quinoline-4-carboxylic acid scaffold. It is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic compound featuring a naphthalene moiety attached to a quinoline-4-carboxylic acid core. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source/Method |

| CAS Number | 6265-23-2 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₃NO₂ | [3][4] |

| Molecular Weight | 299.33 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 223-225 °C | [1] |

| Boiling Point | Not available | N/A |

| Solubility | No specific data available. Expected to be soluble in organic solvents like DMSO. | [5] |

| pKa | Not available | N/A |

| InChI Key | BALYMJPYABUHGF-UHFFFAOYSA-N | [1] |

Note: Some data is limited or predicted based on related compounds due to a lack of specific experimental reports for this molecule.

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, its structure lends itself to well-established synthetic routes for 2-aryl-quinoline-4-carboxylic acids, primarily the Doebner and Pfitzinger reactions.[6][7]

Proposed Experimental Protocols for Synthesis

Protocol 1: Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[6] For the target compound, this would involve aniline, 1-naphthaldehyde, and pyruvic acid.

Reagents and Materials:

-

Aniline

-

1-Naphthaldehyde

-

Pyruvic acid

-

Ethanol (or another suitable solvent)

-

Lewis acid or Brønsted acid catalyst (optional)

Procedure:

-

Dissolve equimolar amounts of aniline and 1-naphthaldehyde in ethanol.

-

Add a slight excess of pyruvic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Protocol 2: Pfitzinger Reaction

The Pfitzinger reaction is the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][8] To synthesize the target molecule, isatin would be reacted with 1-acetylnaphthalene.

Reagents and Materials:

-

Isatin

-

1-Acetylnaphthalene

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Water

-

Acetic acid (for acidification)

Procedure:

-

Prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.

-

Add isatin to the basic solution and stir at room temperature for approximately 45 minutes to facilitate the ring-opening to potassium isatinate.

-

Add 1-acetylnaphthalene to the reaction mixture.

-

Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into a beaker of ice water.

-

Acidify the aqueous solution with acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization.

Visualization of Synthetic Workflows

Caption: Proposed workflow for the Doebner reaction synthesis.

Caption: Proposed workflow for the Pfitzinger reaction synthesis.

Spectral Analysis (Predicted)

No experimental spectra for this compound were found. The following tables summarize the predicted spectral characteristics based on the known structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.5 - 8.8 | Multiplet | 12H | Aromatic protons (quinoline and naphthalene rings) |

Solvent: DMSO-d₆. The aromatic region will contain complex, overlapping multiplets corresponding to the protons on the quinoline and naphthalene systems.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3050 | Medium-Weak | Aromatic C-H stretch |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1500-1600 | Medium-Strong | Aromatic C=C and C=N stretches |

| 1200-1300 | Strong | C-O stretch |

| 750-850 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Description |

| 299 | [M]⁺ | Molecular Ion |

| 282 | [M-OH]⁺ | Loss of hydroxyl radical |

| 254 | [M-COOH]⁺ | Loss of carboxyl radical |

| 255 | [M-CO₂]⁺ | Loss of carbon dioxide |

The fragmentation pattern of 2-substituted quinoline-4-carboxylic acids typically involves the initial loss of the carboxylic group as either a COOH radical or a CO₂ molecule.[9]

Potential Biological Activity and Signaling Pathways

While no biological studies have been published for this compound specifically, the quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide range of biological activities.[10][11] These include anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[10][12]

Potential Anti-Inflammatory Activity

Many quinoline carboxylic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways.[11][13] A plausible mechanism of action could involve the modulation of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.

Protocol 3: In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production)

This assay is a standard method to screen for potential anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the production of NO via the enzyme inducible nitric oxide synthase (iNOS). The test compound's ability to inhibit this process is measured by quantifying nitrite (a stable NO metabolite) in the cell culture medium using the Griess reagent.[13]

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Seeding: Seed cells in a 96-well plate at a density of ~1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (dissolved in DMSO) and pre-incubate for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

-

Incubation: Incubate the plate for an additional 24 hours.

-

Griess Assay: Transfer an aliquot of the cell supernatant to a new plate and add an equal volume of Griess reagent.

-

Quantification: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the vehicle control.

Visualization of a Potential Signaling Pathway

Caption: Plausible mechanism of action via NF-κB pathway inhibition.

Potential Anticancer Activity

The 2-aryl-quinoline-4-carboxylic acid scaffold has been investigated for its anticancer properties.[10][14][15] Derivatives have been shown to act as inhibitors of various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and sirtuins (e.g., SIRT3).[14] The planar aromatic structure may also facilitate DNA intercalation, leading to cell cycle arrest and apoptosis. Given these precedents, this compound is a candidate for evaluation in anticancer research.

Conclusion

This compound is a molecule with a well-defined structure for which specific experimental data is sparse. This guide provides a robust starting point for researchers by summarizing its known properties and offering detailed, theoretically sound protocols for its synthesis and preliminary biological evaluation. The established biological relevance of the quinoline-4-carboxylic acid class suggests that this compound could hold significant potential as a modulator of inflammatory or cell proliferation pathways, warranting further investigation.

References

- 1. This compound | 6265-23-2 [sigmaaldrich.com]

- 2. 2-NAPHTHALEN-1-YL-QUINOLINE-4-CARBOXYLIC ACID | 6265-23-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemexpress.cn [chemexpress.cn]

- 6. Doebner reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. Pfitzinger Reaction [drugfuture.com]

- 9. chempap.org [chempap.org]

- 10. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Biological Versatility of 2-(Naphthalen-1-yl)quinoline-4-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Introduction

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. The introduction of an aryl group at the 2-position of the quinoline ring has been a particularly fruitful strategy in the development of novel therapeutic agents. This technical guide focuses on the biological activity of a specific derivative, 2-(naphthalen-1-yl)quinoline-4-carboxylic acid, and its broader class of 2-aryl analogues. While specific experimental data for this compound is limited in publicly available literature, this document consolidates the known biological activities of closely related compounds, providing a valuable resource for researchers, scientists, and drug development professionals. The presented data on analogous compounds offer insights into the potential therapeutic applications of this chemical class, spanning antimicrobial, anti-inflammatory, and anticancer activities.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various 2-aryl-quinoline-4-carboxylic acid derivatives. It is important to note that these data are for compounds structurally related to this compound and are presented to illustrate the potential of this chemical class.

Table 1: Anticancer Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | 2-Aryl Substituent | Cancer Cell Line | Activity (IC50) | Reference |

| Compound 41 | 2-(4-fluorophenyl) | - (DHODH enzyme assay) | 9.71 ± 1.4 nM | [1] |

| Compound 43 | 2-(3,4-difluorophenyl) | - (DHODH enzyme assay) | 26.2 ± 1.8 nM | [1] |

| Compound 3 | 2-phenyl | - (DHODH enzyme assay) | 0.250 ± 0.11 µM | [1] |

Table 2: Antimicrobial Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | 2-Aryl Substituent | Microorganism | Activity (MIC) | Reference |

| Compound 5a4 | 2-(2-aminophenyl) derivative | Staphylococcus aureus | 64 µg/mL | |

| Compound 5a7 | 2-(2-aminophenyl) derivative | Escherichia coli | 128 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments cited in the literature for evaluating the biological activity of 2-aryl-quinoline-4-carboxylic acid derivatives.

Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids (Doebner Reaction)

A prevalent method for the synthesis of this class of compounds is the Doebner reaction.[2]

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of an aniline, a substituted benzaldehyde (e.g., naphthaldehyde for the target compound), and pyruvic acid in a suitable solvent, such as ethanol.

-

Catalysis: A catalytic amount of an acid, for instance, trifluoroacetic acid, may be added to facilitate the reaction.

-

Reaction Conditions: The mixture is refluxed for a period of 4 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the pure 2-aryl-quinoline-4-carboxylic acid.[2]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-